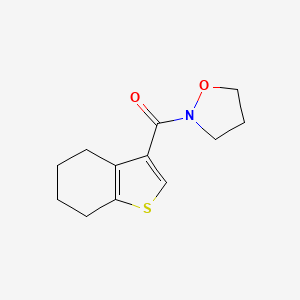
4-(1,3-Thiazol-4-ylmethylamino)pentan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-Thiazol-4-ylmethylamino)pentan-2-ol, also known as thiamet G, is a potent inhibitor of O-GlcNAcase, an enzyme that catalyzes the removal of O-linked N-acetylglucosamine (O-GlcNAc) from proteins. This compound has attracted significant interest in recent years due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and diabetes.
Wirkmechanismus
Thiamet G exerts its effects by inhibiting O-GlcNAcase, an enzyme that catalyzes the removal of O-GlcNAc from proteins. O-GlcNAc is a post-translational modification that regulates a wide range of cellular processes, including gene expression, protein stability, and signaling pathways. By inhibiting O-GlcNAcase, 4-(1,3-Thiazol-4-ylmethylamino)pentan-2-ol G increases the levels of O-GlcNAc on proteins, leading to altered cellular signaling and gene expression.
Biochemical and Physiological Effects:
Thiamet G has been shown to have a wide range of biochemical and physiological effects, including altered gene expression, protein stability, and signaling pathways. In cancer cells, 4-(1,3-Thiazol-4-ylmethylamino)pentan-2-ol G has been found to induce cell cycle arrest and apoptosis, leading to decreased cell proliferation and metastasis. In neurodegenerative disorders, 4-(1,3-Thiazol-4-ylmethylamino)pentan-2-ol G has been shown to reduce the accumulation of toxic protein aggregates, leading to improved neuronal function and survival. In diabetes, 4-(1,3-Thiazol-4-ylmethylamino)pentan-2-ol G has been found to improve insulin sensitivity and glucose tolerance, leading to improved glycemic control.
Vorteile Und Einschränkungen Für Laborexperimente
Thiamet G has several advantages for lab experiments, including its potency, specificity, and availability. Thiamet G is a potent inhibitor of O-GlcNAcase, with an IC50 value of less than 1 nM in vitro. Thiamet G is also specific for O-GlcNAcase, with no significant effects on other enzymes or proteins. Thiamet G is commercially available from several suppliers, making it easy to obtain for lab experiments. However, 4-(1,3-Thiazol-4-ylmethylamino)pentan-2-ol G also has some limitations, including its stability and solubility. Thiamet G is unstable in aqueous solutions and requires special storage conditions to maintain its potency. Thiamet G is also poorly soluble in water, requiring the use of organic solvents for in vitro experiments.
Zukünftige Richtungen
Thiamet G has several potential future directions for research and development. One area of interest is the development of more potent and specific O-GlcNAcase inhibitors for therapeutic applications. Another area of interest is the identification of new cellular targets for O-GlcNAc modification, leading to a better understanding of the role of O-GlcNAc in cellular processes. Thiamet G may also have potential applications in other diseases, such as cardiovascular disease and inflammation. Overall, 4-(1,3-Thiazol-4-ylmethylamino)pentan-2-ol G represents a promising tool for studying the role of O-GlcNAc in cellular processes and has significant potential for therapeutic applications in various diseases.
Synthesemethoden
Thiamet G is synthesized through a multistep process involving the reaction of 2-amino-4-chloro-5-methylthiazole with 3-bromopentan-2-ol, followed by reduction with sodium borohydride and purification through column chromatography. The final product is obtained as a white crystalline powder with a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
Thiamet G has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 4-(1,3-Thiazol-4-ylmethylamino)pentan-2-ol G has been shown to inhibit the growth and metastasis of several types of cancer cells, including breast, prostate, and pancreatic cancer cells. In neurodegenerative disorders, 4-(1,3-Thiazol-4-ylmethylamino)pentan-2-ol G has been found to reduce the accumulation of toxic protein aggregates in Alzheimer's and Parkinson's disease models. In diabetes research, 4-(1,3-Thiazol-4-ylmethylamino)pentan-2-ol G has been shown to improve insulin sensitivity and glucose tolerance.
Eigenschaften
IUPAC Name |
4-(1,3-thiazol-4-ylmethylamino)pentan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2OS/c1-7(3-8(2)12)10-4-9-5-13-6-11-9/h5-8,10,12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALRVIOOGRLJTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)O)NCC1=CSC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Thiazol-4-ylmethylamino)pentan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(6-amino-5-chloropyrimidin-4-yl)-methylamino]-N-cyclopropylacetamide](/img/structure/B6630908.png)

![3-[1-(2-Cyclopropylethyl)triazol-4-yl]propan-1-ol](/img/structure/B6630919.png)
![2-Hydroxy-3-[[2-(2,2,2-trifluoroethoxy)acetyl]amino]propanoic acid](/img/structure/B6630928.png)





![N-[4-(oxazinane-2-carbonyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6630975.png)

![2-[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B6630994.png)
![2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-1,3-oxazole-4-carboxylic acid](/img/structure/B6631005.png)